4H-1-Benzopyran-4-one, 3-(4-chlorophenyl)-6-ethyl-7-hydroxy-
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Overview
Description
3-(4-Chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chlorophenyl group, an ethyl group, and a hydroxy group attached to the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydroxylation. The reaction conditions often include the use of polar solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 3-(4-Chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, each with unique chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, 3-(4-Chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one stands out due to its unique combination of functional groups and its potential for diverse biological activities. The presence of the chromen-4-one core structure, along with the chlorophenyl, ethyl, and hydroxy groups, contributes to its distinct chemical and biological properties .
Properties
CAS No. |
106445-82-3 |
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Molecular Formula |
C17H13ClO3 |
Molecular Weight |
300.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-ethyl-7-hydroxychromen-4-one |
InChI |
InChI=1S/C17H13ClO3/c1-2-10-7-13-16(8-15(10)19)21-9-14(17(13)20)11-3-5-12(18)6-4-11/h3-9,19H,2H2,1H3 |
InChI Key |
NKFUWFJYZVCCAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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